molecular formula C9H9ClN2O2 B13171956 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid

2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid

Cat. No.: B13171956
M. Wt: 212.63 g/mol
InChI Key: ZEIPOJRHNQWMIB-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like continuous flow synthesis and the use of automated reactors could be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The azetidine ring can act as a pharmacophore, interacting with specific molecular targets to exert its effects . The exact pathways and molecular targets would vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Azetidin-1-yl)-6-chloropyridine-4-carboxylic acid is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical properties and potential biological activities. This combination allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.63 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-chloropyridine-4-carboxylic acid

InChI

InChI=1S/C9H9ClN2O2/c10-7-4-6(9(13)14)5-8(11-7)12-2-1-3-12/h4-5H,1-3H2,(H,13,14)

InChI Key

ZEIPOJRHNQWMIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=NC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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